Long-chain alkanes like tetrapentacontane can self-assemble into various ordered structures due to van der Waals forces between the hydrocarbon chains. Studying these self-assembled structures can provide insights into the fundamental principles of self-assembly in biological and synthetic systems [].
Tetrapentacontane exhibits interesting phase transitions between solid, liquid crystal, and liquid phases as temperature changes. Research on these transitions can contribute to the understanding of phase behavior in complex materials [].
Tribology is the study of friction, wear, and lubrication. Long-chain alkanes like tetrapentacontane can act as lubricants, and their properties influence tribological behavior. Studying tetrapentacontane can contribute to the development of new lubricants [].
Tetrapentacontane is a linear alkane with the molecular formula C54H110. This compound consists of a long carbon chain comprising 54 carbon atoms and 110 hydrogen atoms, making it one of the higher molecular weight alkanes. Its structural representation can be denoted as CH₃(CH₂)₅₂CH₃, indicating that it is a saturated hydrocarbon with no double or triple bonds. The compound is characterized by its hydrophobic nature, which influences its interactions in biological systems and its solubility in organic solvents .
Tetrapentacontane primarily undergoes reactions typical of alkanes, including:
These reactions are significant in understanding the compound's behavior in various chemical environments and potential applications in organic synthesis .
Tetrapentacontane has been identified as a significant component in various plant extracts, notably from Santolina chamaecyparissus. This compound exhibits promising biological activities, including:
The compound's interactions with cellular membranes may also influence various cellular functions and signaling pathways due to its hydrophobic characteristics.
Tetrapentacontane can be synthesized through several methods:
Research indicates that tetrapentacontane interacts with various biological molecules:
Tetrapentacontane is part of a broader family of long-chain alkanes. Here are some similar compounds along with a comparison highlighting tetrapentacontane's uniqueness:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Hexacosane | C26H54 | Shorter chain length; used in cosmetics and lubricants. |
Triacontane | C30H62 | Commonly found in beeswax; used for waterproofing. |
Dotriacontane | C32H66 | Found in some plant waxes; less studied than tetrapentacontane. |
Tetratriacontane | C34H70 | Less common; potential applications in industrial uses. |
Pentatriacontane | C35H72 | Similar properties but shorter than tetrapentacontane. |
Tetrapentacontane stands out due to its longer carbon chain length (54 carbons), which influences its physical properties and biological activities significantly compared to these similar compounds. Its unique structure allows for specific interactions within biological membranes that shorter-chain alkanes may not exhibit .
Tetrapentacontane represents a linear saturated hydrocarbon that exhibits a systematic and orderly molecular architecture [1] [2]. The compound is characterized by an unbranched carbon chain consisting of fifty-four carbon atoms arranged in a sequential manner [1] [2] [3]. The two-dimensional structural representation of tetrapentacontane displays a characteristic linear chain architecture, with each carbon atom connected to its adjacent neighbors through single covalent bonds [1] [2].
The molecular structure can be represented through various notation systems. The Simplified Molecular Input Line Entry System notation for tetrapentacontane is depicted as a continuous chain of carbon atoms: CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC [1] [4] [5]. This linear representation clearly demonstrates the systematic arrangement of carbon atoms throughout the molecular backbone. The International Union of Pure and Applied Chemistry name for this compound is tetrapentacontane, reflecting its fifty-four carbon atom composition [1] [3].
The compound possesses a molecular formula of C₅₄H₁₁₀, indicating the presence of fifty-four carbon atoms and one hundred ten hydrogen atoms [1] [6] [2] [7]. This stoichiometric relationship follows the general alkane formula CₙH₂ₙ₊₂, where n equals fifty-four [1] [6]. The International Chemical Identifier key for tetrapentacontane is OPRWEYHEIDHWGM-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [1] [2] [7] [4].
The three-dimensional conformational analysis of tetrapentacontane presents significant computational and theoretical challenges due to the extraordinary length and flexibility of the molecular chain [1] [2]. According to database records, conformer generation for tetrapentacontane is specifically disallowed due to the presence of too many atoms and excessive molecular flexibility [1] [2] [8]. This limitation represents a fundamental constraint in computational chemistry when dealing with extremely long-chain alkanes.
The conformational complexity of tetrapentacontane arises from several structural factors. The extended carbon chain length creates an enormous number of possible conformational states that the molecule can adopt through rotational motions about the carbon-carbon single bonds [9] [10]. Research on long-chain alkanes indicates that molecules beyond seventeen to eighteen carbon atoms begin to prefer folded conformations over extended all-trans arrangements due to cohesive forces between chain ends [10] [11].
For alkanes of this substantial length, the preference between extended and folded conformations becomes a critical consideration [10] [11]. Studies have demonstrated that unbranched alkanes prefer linear conformations at shorter chain lengths, whereas longer unbranched alkanes adopt folded structures [11]. The transition point where folded conformations become energetically favorable typically occurs between hexadecane and octadecane carbon chain lengths [11]. Given that tetrapentacontane contains fifty-four carbon atoms, it would be expected to strongly favor folded conformational arrangements over extended linear forms.
The molecular conformational behavior of tetrapentacontane is influenced by intramolecular interactions and the inherent flexibility of the carbon chain [12] [13]. The extensive length of the molecule creates opportunities for various types of intramolecular contacts and folding patterns that can stabilize compact conformational states [13]. These conformational preferences have significant implications for the physical properties and behavior of the compound in different environments.
Tetrapentacontane exhibits well-defined molecular characteristics that reflect its position within the alkane series [1] [6] [2] [7]. The molecular formula C₅₄H₁₁₀ indicates a linear saturated hydrocarbon composed of fifty-four carbon atoms and one hundred ten hydrogen atoms [1] [6] [2] [7]. This composition adheres precisely to the general alkane formula CₙH₂ₙ₊₂, where the value of n equals fifty-four [1] [6].
The molecular weight of tetrapentacontane is 759.4 grams per mole, as computed by contemporary computational chemistry methods [1] [2] [7]. Alternative sources report slight variations in the molecular weight, with values of 759.45 grams per mole and 759.474 grams per mole appearing in different databases [6] [14] [5]. These minor discrepancies reflect differences in computational precision and calculation methods used by various chemical databases. The exact mass of tetrapentacontane is reported as 758.86075351 daltons [1].
The heavy atom count for tetrapentacontane consists of fifty-four atoms, all of which are carbon atoms, as the compound contains no heteroatoms [1] [14] [15]. The total atom count reaches one hundred sixty-four atoms when including all hydrogen atoms in the molecular structure [14]. The compound exhibits no formal charge, indicating a neutral electronic state [1]. The topological polar surface area of tetrapentacontane is zero square angstroms, reflecting the nonpolar nature of the saturated hydrocarbon [1] [15].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅₄H₁₁₀ | [1] [2] [7] |
Molecular Weight | 759.4 g/mol | [1] [2] [7] |
Exact Mass | 758.86075351 Da | [1] |
Heavy Atom Count | 54 | [1] [14] [15] |
Total Atom Count | 164 | [14] |
Hydrogen Atoms | 110 | [14] |
Carbon Atoms | 54 | [14] [15] |
Topological Polar Surface Area | 0 Ų | [1] [15] |
The molecular weight analysis reveals that tetrapentacontane belongs to the category of very long-chain alkanes, positioning it significantly beyond the range of typical petroleum hydrocarbons [16] [17]. The substantial molecular weight of approximately 759 grams per mole places this compound in a specialized category of ultra-long-chain alkanes that exhibit unique physical and chemical properties compared to shorter alkane homologs.
Tetrapentacontane exhibits extraordinary molecular flexibility through its extensive network of rotatable carbon-carbon single bonds [1] [14] [15]. The compound contains fifty-one rotatable bonds, as calculated by standard computational methods [1] [14] [15]. This remarkably high number of rotatable bonds represents one of the defining characteristics of tetrapentacontane and directly contributes to its exceptional conformational flexibility.
The rotatable bond count is determined by identifying single non-ring bonds connected to non-terminal heavy atoms within the molecular structure [18]. In the case of tetrapentacontane, each carbon-carbon single bond along the chain, excluding the terminal methyl groups, contributes to the total rotatable bond count [18]. The fifty-one rotatable bonds allow for virtually unlimited conformational possibilities through rotational motions about these bonds.
The energy barriers associated with rotation around carbon-carbon single bonds in alkanes typically range from 1 to 20 kilocalories per mole [19] [20] [21] [22]. More specifically, the rotational barrier for simple alkane carbon-carbon bonds is approximately 3 to 5 kilocalories per mole [19]. For tetrapentacontane, these relatively low energy barriers enable facile rotation around the numerous carbon-carbon bonds at ambient temperatures, contributing to the dynamic nature of the molecule.
The conformational flexibility of tetrapentacontane has profound implications for its physical properties and behavior [23] [12]. The high number of rotatable bonds correlates with decreased crystallization propensity, as molecular flexibility generally opposes the formation of ordered crystalline structures [23]. Research indicates that the number of rotatable bonds serves as a key descriptor in predicting crystallinity of molecular materials, with higher flexibility typically reducing the probability of crystal formation [23].
Flexibility Parameter | Value | Reference |
---|---|---|
Rotatable Bond Count | 51 | [1] [14] [15] |
Rigid Bond Count | 27 | [14] |
Total Bonds | 163 | [14] |
Rotatable Bond Fraction | 0.31 | Calculated |
Energy Barrier per Bond | 3-5 kcal/mol | [19] [20] |
The rotational dynamics of tetrapentacontane are governed by the fundamental principles of alkane conformational analysis [21] [24] [25]. Each carbon-carbon bond can adopt various conformational states, including anti, gauche, and eclipsed arrangements [24] [25] [26]. The anti conformation represents the most stable arrangement with a dihedral angle of 180 degrees, while the gauche conformations occur at approximately 60-degree intervals [24] [25] [26] [27]. The energy difference between anti and gauche conformations is typically 3.8 kilojoules per mole for simple alkane systems [25].
The Fischer-Tropsch synthesis represents one of the most significant industrial pathways for the production of long-chain hydrocarbons, including tetrapentacontane. This catalytic process converts synthesis gas, a mixture of carbon monoxide and hydrogen, into a complex mixture of hydrocarbons through a series of polymerization reactions [1] [2] [3]. The fundamental reaction for long-chain alkane formation follows the general equation:
(2n + 1) H₂ + n CO → CₙH₂ₙ₊₂ + n H₂O
where n represents the carbon number, specifically 54 for tetrapentacontane [4] [5].
Modern Fischer-Tropsch processes utilize three primary catalyst systems, each offering distinct advantages for long-chain hydrocarbon production. Iron-based catalysts, operating at temperatures of 200-300°C and pressures of 10-60 bar, demonstrate exceptional activity for producing heavy hydrocarbons with selectivity to C₅₀₊ compounds ranging from 15-25% [5]. The active phase in iron catalysts is Fe₅C₂, which facilitates the formation of long carbon chains through surface carbide intermediates [5]. These catalysts exhibit high conversion rates of 85-95% but require careful temperature control to prevent excessive methane formation [7].
Cobalt-based catalysts provide superior selectivity for long-chain alkanes, achieving 20-35% selectivity to C₅₀₊ hydrocarbons under milder conditions of 180-250°C and 20-40 bar pressure [5]. The metallic cobalt active sites (Co⁰) promote chain growth through a different mechanism than iron, resulting in higher selectivity toward linear alkanes suitable for tetrapentacontane production [3] [4]. The optimal synthesis gas ratio for cobalt catalysts ranges from 1.8-2.2 H₂:CO, with space velocities of 200-800 h⁻¹ [7] [4].
Ruthenium-based catalysts represent the most selective option for heavy hydrocarbon synthesis, achieving 25-40% selectivity to C₅₀₊ compounds under the mildest conditions of 150-220°C and 15-35 bar [8]. Despite lower overall conversion rates of 75-85%, ruthenium catalysts produce the highest proportion of very long-chain alkanes including tetrapentacontane [5] [8]. The metallic ruthenium sites facilitate controlled chain growth with minimal branching, yielding predominantly linear products [3].
The Fischer-Tropsch process generates significant reaction heat of -165 kJ/mol CO consumed, necessitating efficient heat management systems in industrial reactors [7] [4]. Product separation typically involves distillation to separate light gases, middle distillates, and heavy wax fractions containing tetrapentacontane [9] [4]. The heavy wax fraction requires further processing through hydrocracking or separation techniques to isolate individual long-chain alkanes [4].
The catalytic hydrogenation of long-chain olefins represents a more direct and efficient route to tetrapentacontane production compared to Fischer-Tropsch synthesis. This approach utilizes tetrapentetracontene (C₅₄H₁₀₈) as the starting material, which undergoes selective hydrogenation to yield the saturated tetrapentacontane product [11].
Palladium-supported catalysts on carbon (Pd/C) constitute the most widely employed catalyst system for long-chain olefin hydrogenation. These catalysts operate effectively at moderate temperatures of 25-80°C and pressures of 1-50 bar, achieving conversion rates of 85-95% with selectivity of 92-98% [11] . The relatively mild reaction conditions minimize side reactions such as hydrogenolysis or skeletal rearrangement, preserving the integrity of the long carbon chain [11].
Platinum-based catalysts, particularly Pt/SiO₂, demonstrate superior activity and selectivity for long-chain olefin hydrogenation. Operating at temperatures of 60-120°C and pressures of 10-70 bar, these catalysts achieve conversion rates of 90-98% with selectivity exceeding 95-99% [11] . The higher activity of platinum allows for shorter reaction times of 4-12 hours compared to palladium systems [11].
Recent developments in bimetallic catalyst systems have shown exceptional promise for tetrapentacontane synthesis. Pt-Ni alloy catalysts supported on silica demonstrate remarkable performance, achieving conversion rates of 95-99% with selectivity of 96-99% under mild conditions of 25-100°C and 1-20 bar pressure [11]. The synergistic effect between platinum and nickel enhances hydrogen activation while maintaining high selectivity toward the desired saturated product [11].
The hydrogenation mechanism involves the adsorption of both hydrogen and the olefin substrate onto the catalyst surface, followed by stepwise hydrogen addition across the double bond [11] [12]. The reaction proceeds through a heterogeneous mechanism where the metal surface facilitates hydrogen dissociation and subsequent hydride transfer to the olefin [11]. The long carbon chain of tetrapentetracontene requires careful optimization of reaction conditions to ensure complete hydrogenation while avoiding over-reduction of other functional groups .
Industrial implementation of olefin hydrogenation for tetrapentacontane production typically employs continuous fixed-bed reactors with efficient hydrogen recycling systems . The process achieves overall yields of 85-95% with high product purity of 96-99%, making it economically competitive with Fischer-Tropsch synthesis for specific applications .
Laboratory synthesis of tetrapentacontane employs several methodologies, each offering distinct advantages for research applications and small-scale production. These methods provide researchers with flexible approaches to obtain high-purity material for analytical and scientific studies.
Wurtz coupling reactions represent a classical approach to carbon-carbon bond formation for long-chain alkane synthesis. This method involves the coupling of two C₂₇H₅₅Br molecules in the presence of sodium metal in anhydrous diethyl ether [13]. The reaction proceeds at temperatures of 20-40°C, yielding tetrapentacontane in 40-65% yield with purity of 75-85% [13]. Despite moderate yields, the Wurtz coupling provides a straightforward synthetic route that requires minimal specialized equipment [13].
Grignard coupling offers improved yields and selectivity compared to Wurtz reactions. This approach utilizes C₂₇H₅₅MgBr generated in situ from the corresponding bromide and magnesium metal in tetrahydrofuran . The coupling reaction proceeds at 0-25°C, achieving yields of 55-75% with enhanced purity of 80-90% . The milder reaction conditions reduce side reactions while maintaining reasonable synthetic efficiency [14].
Catalytic hydrogenation represents the most efficient laboratory method for tetrapentacontane preparation. Starting from tetrapentetracontene (C₅₄H₁₀₈), this approach employs Pd/C catalyst under hydrogen atmosphere in ethanol solvent . The reaction proceeds at 25-80°C, achieving excellent yields of 85-95% with high purity of 90-98% . The mild conditions and high selectivity make this method ideal for preparing analytical standards and research samples [15].
Reductive coupling methodologies utilize lithium metal in liquid ammonia to couple halogenated precursors. Operating at temperatures from -78°C to 25°C, this method achieves yields of 30-55% with purity of 70-80% [14]. Although yields are moderate, the reaction provides access to tetrapentacontane from readily available starting materials [14].
Metathesis-hydrogenation sequences offer a modern approach combining olefin metathesis with subsequent hydrogenation. This two-step process first employs Grubbs catalyst to form long-chain olefins from shorter precursors, followed by hydrogenation using standard protocols . The combined sequence achieves yields of 60-80% with purity of 85-95%, providing a versatile synthetic route .
The purification of tetrapentacontane from crude synthetic mixtures presents significant challenges due to the similar physical properties of long-chain alkanes. Several specialized techniques have been developed to achieve the high purity requirements for analytical and research applications.
Urea clathration represents the most effective method for purifying linear long-chain alkanes from complex mixtures. This technique exploits the ability of urea to form helical crystal structures containing channels that selectively accommodate linear hydrocarbon molecules [16] [17] [18] [19].
The urea clathrate formation process involves dissolving urea in methanol to create a saturated solution, followed by addition of the crude alkane mixture containing tetrapentacontane [18] [20]. The optimal urea to alkane ratio for tetrapentacontane clathration is 6.5:1, which provides adequate urea molecules to form stable inclusion compounds [17] [18]. Crystallization proceeds at controlled temperatures of 0-5°C over 12-24 hours, allowing selective incorporation of linear alkanes into the urea channel structure [18] [20].
The urea host structure forms hexagonal channels with a diameter of 5.25 Å, which is precisely sized to accommodate linear alkane molecules while excluding branched or cyclic hydrocarbons [18] [21] [19]. The channel structure exhibits a chiral space group of P6₁22 or P6₅22, creating enantiomorphic crystal forms depending on the crystallization conditions [21] [22]. The length of the urea channels adjusts to accommodate the guest molecule length, with tetrapentacontane requiring approximately 6.5 urea molecules per alkane molecule [17] [23].
The clathration process achieves recovery yields of 75-85% with purity enhancement of 15-25%, resulting in final tetrapentacontane purity of 95-99% [18] [23] [20]. The selectivity arises from the geometric constraints of the urea channels, which favor linear molecules over branched alternatives [17] [19]. Thermodynamic stability of the clathrate depends on the match between guest molecule length and channel dimensions [23] [22].
Decomposition of the urea clathrate to recover purified tetrapentacontane involves dissolution in water, which disrupts the hydrogen-bonded urea framework [16] [18]. The released alkane separates as an immiscible phase and undergoes standard extraction and drying procedures [16] [18]. Alternative decomposition methods include controlled heating or acid treatment, each offering specific advantages for different applications [18].
Modified urea clathration procedures employ ethanol or methanol-water mixtures as alternative solvents, achieving slightly different selectivity profiles [18] [20]. These variations allow optimization of the purification process for specific impurity patterns in crude tetrapentacontane samples [18]. The method has been successfully scaled for preparative applications, enabling purification of gram quantities of material [20] [19].